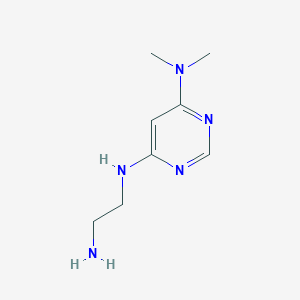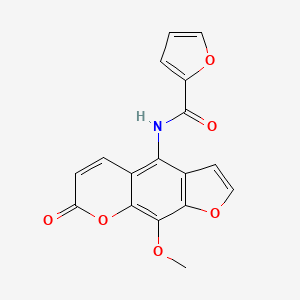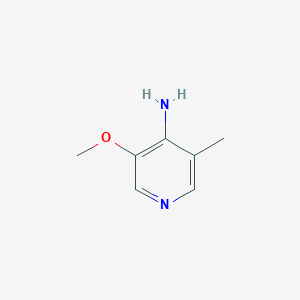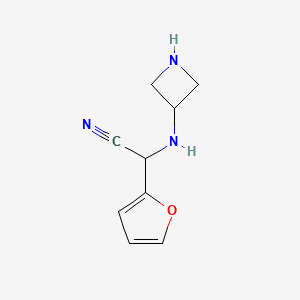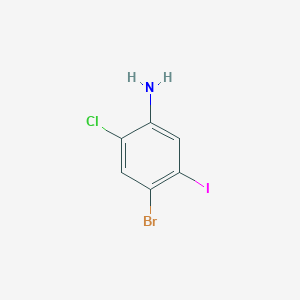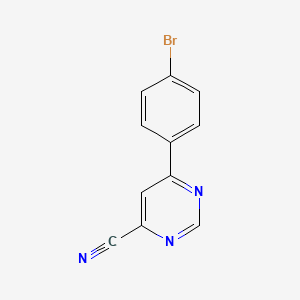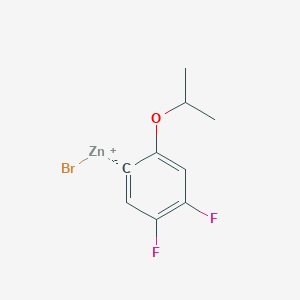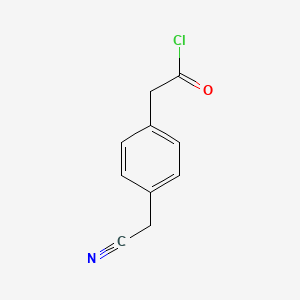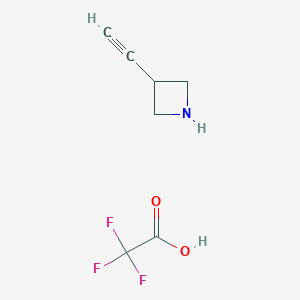
3-Ethynyl-azetidine 2,2,2-trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethynyl-azetidine 2,2,2-trifluoroacetate is a chemical compound characterized by its unique structure, which includes an azetidine ring and an ethynyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynyl-azetidine 2,2,2-trifluoroacetate typically involves the formation of the azetidine ring followed by the introduction of the ethynyl group. One common method is the [2+2] cycloaddition reaction, which forms the azetidine ring. This reaction can be catalyzed by various metal catalysts under specific conditions . The ethynyl group is then introduced through a subsequent reaction, often involving the use of ethynylating agents.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of trifluoroacetic acid as a reagent or catalyst is common in these processes .
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethynyl-azetidine 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted azetidines .
Applications De Recherche Scientifique
3-Ethynyl-azetidine 2,2,2-trifluoroacetate has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: It finds applications in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 3-Ethynyl-azetidine 2,2,2-trifluoroacetate involves its interaction with molecular targets through its azetidine ring and ethynyl group. These interactions can lead to the modulation of various biological pathways, making it a valuable compound in medicinal chemistry. The ring strain in the azetidine ring contributes to its reactivity, allowing it to participate in various chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2-fluoroethyl)azetidine 2,2,2-trifluoroacetate
- (E)-3-(4-(trifluoromethyl)styryl)azetidine 2,2,2-trifluoroacetate
Uniqueness
3-Ethynyl-azetidine 2,2,2-trifluoroacetate is unique due to the presence of the ethynyl group, which imparts distinct reactivity and properties compared to other azetidine derivatives. This uniqueness makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
1207840-09-2 |
|---|---|
Formule moléculaire |
C7H8F3NO2 |
Poids moléculaire |
195.14 g/mol |
Nom IUPAC |
3-ethynylazetidine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C5H7N.C2HF3O2/c1-2-5-3-6-4-5;3-2(4,5)1(6)7/h1,5-6H,3-4H2;(H,6,7) |
Clé InChI |
CLEZZKFAMYUPRM-UHFFFAOYSA-N |
SMILES canonique |
C#CC1CNC1.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


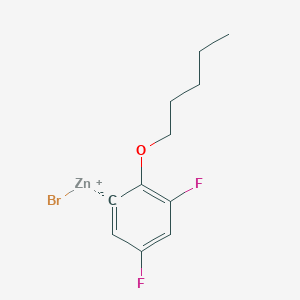
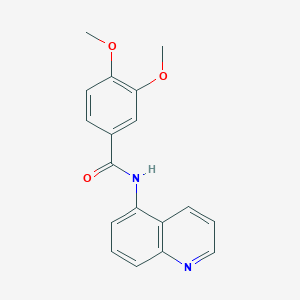
![2-{[3-(Methoxycarbonyl)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B14883182.png)
